![molecular formula C20H18O3S B14493959 1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene CAS No. 64325-27-5](/img/structure/B14493959.png)
1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a sulfonyl group attached to another benzene ring via an ether linkage. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-Iodotoluene and Methyl p-toluenesulfonate.
Reaction Conditions: The reaction is carried out under specific conditions that facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Detailed Mechanism: The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene can be compared with similar compounds such as:
Methyl p-tolyl sulfone: Similar in structure but lacks the ether linkage.
4,4’-Dimethyldiphenyl ether: Contains an ether linkage but lacks the sulfonyl group.
Tosylmethyl isocyanide: Contains a sulfonyl group but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64325-27-5 |
|---|---|
Molecular Formula |
C20H18O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-methyl-4-[4-(4-methylphenyl)sulfonylphenoxy]benzene |
InChI |
InChI=1S/C20H18O3S/c1-15-3-7-17(8-4-15)23-18-9-13-20(14-10-18)24(21,22)19-11-5-16(2)6-12-19/h3-14H,1-2H3 |
InChI Key |
UFWCTLBIADNSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




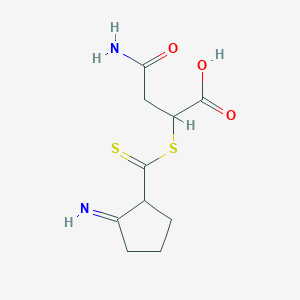
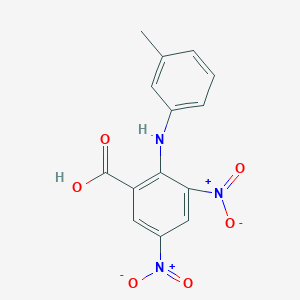
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

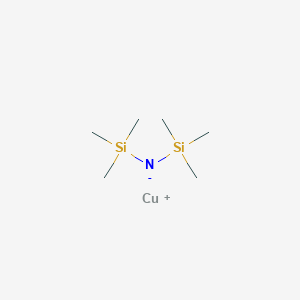

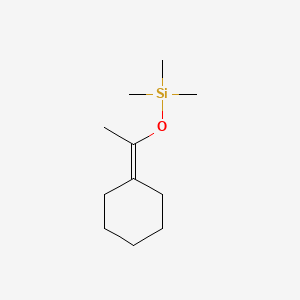
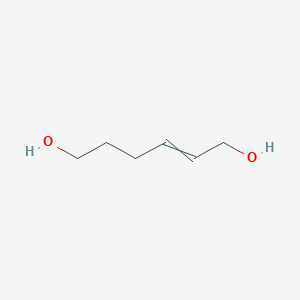
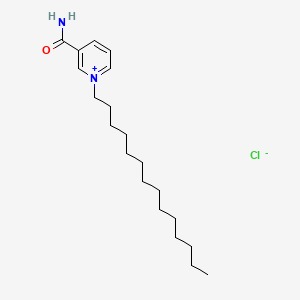
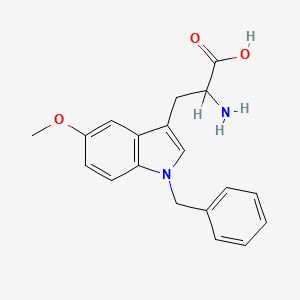
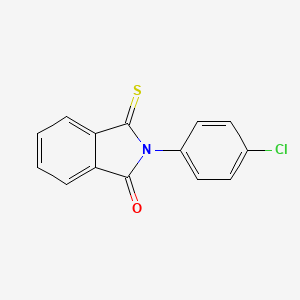
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
